3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Description
3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by two 4-chlorophenyl groups at positions 3 and 5, a tosyl (p-toluenesulfonyl) group at position 1, and a dihydropyrazole core. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, analgesic, and anti-inflammatory properties .
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFZBHDQIRKBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzaldehyde with tosylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the dihydropyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while reduction can produce various dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole serves as a critical building block for synthesizing more complex heterocyclic compounds. Its versatility allows for the development of derivatives that can be tailored for specific applications in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antibacterial properties against various strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Similar compounds have demonstrated anti-breast cancer activity and the ability to inhibit specific kinases involved in tumorigenesis .
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Neuroprotective Effects : Certain derivatives have been studied for their ability to restore membrane homeostasis disrupted after brain trauma, indicating possible applications in neurodegenerative diseases .
- Cardiotoxicity Studies : Research suggests that related compounds may exhibit concentration-dependent cardiotoxicity, necessitating careful evaluation in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate advancements in material science and chemical engineering.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E) and other kinases involved in tumorigenesis. Modifications to the phenyl groups significantly affected potency against cancer cells .
- Neuroprotective Effects : Investigations into related compounds have indicated their potential neuroprotective effects in models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Structural and Crystallographic Comparisons
Crystallographic data reveal how substituents influence molecular conformation and packing:
Insights :
- Tosyl groups (absent in the provided evidence) are bulkier than acetyl or phenyl, likely further distorting the pyrazole ring and affecting solubility.
Biological Activity
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two 4-chlorophenyl groups and a tosyl group attached to a dihydropyrazole ring. Its molecular formula is , with a molecular weight of approximately 335.33 g/mol.
Target and Mode of Action
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties, particularly against breast cancer cells. The mechanism involves:
- Interaction with DNA/RNA : The compound has been shown to increase the absorption rates of single-stranded DNA/RNA at 210 and 260 nm wavelengths, suggesting potential nucleic acid interaction.
- Biochemical Pathways : Similar compounds modulate pathways such as NF-kB and FHC, which are critical in cancer progression and inflammatory responses.
Anticancer Properties
Studies have demonstrated the efficacy of pyrazole derivatives in inhibiting various cancer cell lines. For instance:
- Breast Cancer : In vitro studies have shown that analogs of this compound can reduce cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin has been explored for synergistic effects in enhancing cytotoxicity .
Antimicrobial Activity
Research on pyrazole derivatives indicates notable antimicrobial properties. For example:
- In vitro Studies : Certain derivatives exhibited significant antibacterial activity against various strains, demonstrating potential as antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | Lacks tosyl group | Reduced reactivity compared to target |
| 3,5-bis(4-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole | Methyl groups instead of chlorophenyl | Altered chemical properties |
| 3,5-bis(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole | Fluorinated phenyl groups | Enhanced biological activity |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E) and other kinases involved in tumorigenesis. The findings suggest that modifications to the phenyl groups significantly affect potency against cancer cells .
- Neuroprotective Effects : Some studies have indicated that related compounds exhibit neuroprotective effects in models of Alzheimer's disease by restoring membrane homeostasis disrupted after brain trauma .
Q & A
Advanced Research Question
- Substituent tuning : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic profiles and enhance antimicrobial activity .
- Scaffold hybridization : Integrate triazole or thiazole moieties to improve binding to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Solvent-free mechanochemical synthesis reduces reaction time and improves green metrics .
How do researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?
Advanced Research Question
- Cytotoxicity : MTT assay (IC₅₀ values) using human cancer cell lines (e.g., HepG2), with validation via lactate dehydrogenase (LDH) release to confirm membrane integrity .
- Antimicrobial activity : Broth microdilution (MIC ≤ 25 µg/mL for S. aureus) .
Pitfalls : - False positives from compound aggregation; use dynamic light scattering (DLS) to confirm solubility.
- Oxidative stress artifacts in antioxidant assays; validate with TAC/TOS (Total Antioxidant Capacity/Total Oxidative Stress) kits .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase, prioritizing poses with hydrogen bonds to pyrazole N1 or sulfonyl groups .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Correlate Hammett constants (σ) of substituents with bioactivity to guide analogue design .
How do crystallographic data inform structure-activity relationships (SAR) for antitumor activity?
Advanced Research Question
Crystal structures reveal that:
- Planar pyrazole rings (deviation < 0.1 Å) enhance intercalation with DNA .
- Dihedral angles > 80° between aromatic rings improve hydrophobic interactions in enzyme active sites (e.g., tubulin polymerization inhibition) .
- C–H⋯O hydrogen bonds stabilize crystal packing, which correlates with improved pharmacokinetic stability .
What are the best practices for reproducing synthetic protocols reported in conflicting studies?
Advanced Research Question
- Control moisture : Use anhydrous hydrazine hydrate to prevent hydrolysis of the chalcone precursor .
- Monitor reaction progress : TLC (hexane:ethyl acetate, 3:1) at 30-minute intervals to avoid over-reduction.
- Validate purity : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
